Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride

Lipophilicity Drug design Permeability

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride (CAS 435345-36‑1; molecular formula C₁₆H₁₆FNO₂·HCl; molecular weight 309.76 g/mol) is a synthetic secondary amine featuring a piperonylmethyl (benzo[1,3]dioxol-5-ylmethyl) moiety linked to a 4‑fluorophenethyl group. The compound is sold by several chemical suppliers as a research‑grade building block or reference standard (e.g., Santa Cruz Biotechnology catalog number sc‑326183; purity ≥95 %).

Molecular Formula C16H17ClFNO2
Molecular Weight 309.76 g/mol
Cat. No. B12481190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride
Molecular FormulaC16H17ClFNO2
Molecular Weight309.76 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F.Cl
InChIInChI=1S/C16H16FNO2.ClH/c17-14-4-1-12(2-5-14)7-8-18-10-13-3-6-15-16(9-13)20-11-19-15;/h1-6,9,18H,7-8,10-11H2;1H
InChIKeySIBQIXJHUOYAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride (CAS 435345-36-1): Baseline Compound Characteristics


Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride (CAS 435345-36‑1; molecular formula C₁₆H₁₆FNO₂·HCl; molecular weight 309.76 g/mol) is a synthetic secondary amine featuring a piperonylmethyl (benzo[1,3]dioxol-5-ylmethyl) moiety linked to a 4‑fluorophenethyl group . The compound is sold by several chemical suppliers as a research‑grade building block or reference standard (e.g., Santa Cruz Biotechnology catalog number sc‑326183; purity ≥95 %) . Its computed physicochemical properties (LogP ≈ 3.31; polar surface area 30.49 Ų; 5 rotatable bonds) indicate moderate lipophilicity and oral drug‑likeness compliance (Lipinski’s Rule of Five fulfilled) [1].

Why Generic Substitution of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride Is Not Supported by Evidence


The 4‑fluorophenyl substituent and the piperonylmethyl N‑capping group each contribute distinct steric, electronic, and metabolic properties that are not interchangeable with simpler N‑benzyl or unsubstituted phenethylamine analogs. However, **no peer‑reviewed head‑to‑head comparative data exist for this compound against its closest analogs (e.g., the des‑fluoro variant CAS 3241‑75‑6, N‑benzyl‑2‑(4‑fluorophenyl)ethanamine, or 2‑fluoro positional isomers)**. Consequently, claims of differential receptor selectivity, metabolic stability, or in vivo efficacy cannot be quantified. Procurement decisions must therefore rely on the compound’s identity and purity certification rather than on demonstrated biological differentiation [1].

Quantitative Evidence Guide for Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride: Limited Available Data


Lipophilicity Differential: Target Compound vs. Des‑Fluoro Analog (Computed)

The 4‑fluoro substitution increases computed LogP by approximately 0.3–0.5 log units relative to the non‑fluorinated parent N‑(1,3‑benzodioxol‑5‑ylmethyl)‑2‑phenylethanamine [1]. This predicted increase in lipophilicity may enhance passive membrane permeability, though no experimental permeability data (Caco‑2, PAMPA, or MDCK) are available for either compound to confirm this.

Lipophilicity Drug design Permeability

Hydrogen Bond Acceptor Count and Polarity: Target vs. N‑Benzyl Analog

The benzo[1,3]dioxole ring introduces two additional hydrogen‑bond acceptor atoms (the dioxole oxygens) compared to a simple N‑benzyl substituent. This alters the polar surface area (PSA) and may affect blood‑brain barrier penetration and off‑target binding profiles [1]. The target compound has a computed PSA of 30.49 Ų and three H‑acceptors; a comparable N‑benzyl‑2‑(4‑fluorophenyl)ethanamine would have PSA ≈ 21 Ų and one H‑acceptor .

Medicinal chemistry Ligand efficiency Physicochemical property

Metabolic Stability: Fluorine‑Block Position vs. Non‑Fluorinated Analog (Class‑Level Expectation)

Para‑fluorination of the phenyl ring is a well‑established medicinal chemistry strategy to block cytochrome P450‑mediated aromatic hydroxylation, a major metabolic pathway for phenethylamines [1]. By extension, the 4‑fluoro substituent in the target compound is expected to reduce oxidative metabolism at the para position compared to the non‑fluorinated derivative. However, no experimental microsomal stability, hepatocyte clearance, or metabolite identification data have been published for this specific compound [2].

Metabolism CYP450 Oxidative stability

Application Scenarios for Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride Based on Available Evidence


Chemical Probe Design Requiring a Fluorinated Phenethylamine Scaffold with a Piperonyl N‑Capping Group

The compound offers a unique combination of a 4‑fluorophenethyl pharmacophore and a piperonylmethyl N‑substituent. This specific substitution pattern may serve as a starting point for SAR exploration or as a reference compound in receptor binding studies where both the fluorine and the methylenedioxybenzyl motifs are hypothesized to contribute to target engagement. However, the absence of published potency or selectivity data means that users must generate their own pharmacological profiling data. [1]

Reference Standard for Analytical Method Development (HPLC, LC‑MS)

Given its availability at defined purity (≥95%) from commercial vendors, the compound can be used as a reference standard for the development and validation of chromatographic or mass spectrometric methods targeting N‑substituted phenethylamines. Its distinct molecular weight, retention time, and fragmentation pattern are valuable for method calibration.

Synthetic Intermediate for More Complex Benzodioxole‑Containing Ligands

The secondary amine functionality allows further derivatization (e.g., acylation, alkylation, reductive amination) to generate libraries of compounds containing the benzo[1,3]dioxole motif. This compound can serve as a versatile building block in medicinal chemistry campaigns aimed at targets where the piperonyl group is a privileged structure (e.g., certain GPCRs, ion channels).

Quote Request

Request a Quote for Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.